[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate
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Overview
Description
Isoastragaloside I is a cycloartane glycoside isolated from Radix Astragali, a traditional Chinese medicine widely used in clinical settings. This compound is known for its beneficial effects on health, including its ability to alleviate hyperglycemia, glucose intolerance, and insulin resistance . It has also been found to protect the integrity of the blood-brain barrier under inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoastragaloside I is typically extracted from the roots of Astragalus membranaceus. The extraction process involves sonication extraction and ammonia hydrolyzation, which significantly reduces the preparation time . The compound can also be isolated using macroporous resin and analyzed using high-performance liquid chromatography (HPLC) with evaporative light scattering detection .
Industrial Production Methods: In industrial settings, the production of Isoastragaloside I involves the cultivation of Astragalus membranaceus, followed by harvesting, drying, and extraction of the roots. The extracted compound is then purified and analyzed to ensure its quality and potency .
Chemical Reactions Analysis
Types of Reactions: Isoastragaloside I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include nitric oxide, tumor necrosis factor-alpha, and interleukin-1 beta. The conditions for these reactions typically involve specific concentrations and temperatures to ensure optimal results .
Major Products Formed: The major products formed from these reactions include derivatives of Isoastragaloside I with enhanced anti-inflammatory and antioxidant properties .
Scientific Research Applications
Isoastragaloside I has a wide range of scientific research applications:
Mechanism of Action
Isoastragaloside I exerts its effects by inhibiting the activation of nuclear factor-kappa B and reducing the production of pro-inflammatory cytokines such as nitric oxide, tumor necrosis factor-alpha, and interleukin-1 beta . It also activates the nuclear factor erythroid 2-related factor 2 signaling pathway, which enhances the expression of antioxidant defense enzymes like heme oxygenase 1 and NAD(P)H:quinone oxidoreductase 1 .
Comparison with Similar Compounds
Isoastragaloside I is unique among cycloartane glycosides due to its potent anti-inflammatory and antioxidant properties. Similar compounds include:
Astragaloside I: Known for its cardioprotective and hepatoprotective effects.
Astragaloside II: Exhibits anti-inflammatory and anti-diabetic properties.
Astragaloside IV: Has a broad range of pharmacological properties, including anti-apoptotic and anti-hypertensive effects.
Isoastragaloside II: Similar to Isoastragaloside I, it has been shown to increase adiponectin secretion and improve glucose metabolism.
Isoastragaloside I stands out due to its specific ability to protect the blood-brain barrier and its potential therapeutic applications in neuroinflammatory diseases .
Properties
Molecular Formula |
C45H72O16 |
---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,41-,42+,43-,44+,45-/m1/s1 |
InChI Key |
HVPKALQHGQMJER-MBNVTVOVSA-N |
Isomeric SMILES |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CC[C@]34C[C@]35CC[C@@]6(C(C(C[C@]6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)[C@]8(CCC(O8)C(C)(C)O)C)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |
Origin of Product |
United States |
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